molecular formula C12H20N2O2 B1478907 azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone CAS No. 2098067-59-3

azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Cat. No. B1478907
CAS RN: 2098067-59-3
M. Wt: 224.3 g/mol
InChI Key: YFAFKFGNWQVXFZ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone, commonly referred to as AHHCP, is a cyclic compound with a five-membered ring structure containing a nitrogen atom. It is an important synthetic intermediate for the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. AHHCP has also been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. AHHCP is a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications.

Scientific Research Applications

Organocatalytic Applications

Aziridin-2-yl methanols, structurally similar to azetidin-3-yl derivatives, have been synthesized from aziridine-2-carboxylic esters and tested as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations. These reactions are fundamental in organic synthesis, and the use of aziridin-2-yl methanols demonstrates the potential catalytic utility of azetidin-3-yl derivatives in similar synthetic transformations (Bonini et al., 2006).

Synthesis of Highly Substituted Azetidines

Bicyclic azetidin-3-ones, closely related to the compound , have been utilized as scaffolds for the synthesis of highly substituted azetidines. These compounds are synthesized from pyranosides and serve as versatile intermediates for developing complex azetidine-based molecules with potential biological activities (Martínez & Fleet, 2014).

Construction of Complex Heterocyclic Systems

The intramolecular azide to alkene cycloadditions involving proline- and azetidinone-substituted alkenes have been used to construct complex heterocyclic systems such as pyrrolobenzodiazepines and azetidino-benzodiazepines. These systems are significant due to their potent antitumor antibiotic properties, highlighting the azetidinone's role in synthesizing therapeutically relevant compounds (Hemming et al., 2014).

Green Synthesis Approaches

Azetidinone and pyrrole moieties have been combined using green chemistry principles to synthesize novel compounds with potential medicinal applications. The use of eco-friendly catalysts and solvent-free conditions underscores the environmental benefits of such synthetic strategies involving azetidinone derivatives (Bandyopadhyay et al., 2013).

Comprehensive Reviews on Azetidines and Azetidinones

Reviews on azetidines and azetidin-2-ones provide a broad overview of the synthesis, reactions, and applications of these four-membered azaheterocycles. They highlight the thermal stability, reactivity, and utility of azetidines and azetidinones in synthesizing various biologically active compounds, including antibiotics, enzyme inhibitors, and anticancer agents. Such reviews underscore the importance of azetidin-3-yl derivatives in the broader context of heterocyclic chemistry and drug discovery (Singh et al., 2008).

properties

IUPAC Name

[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-8-12-3-1-2-10(12)6-14(7-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAFKFGNWQVXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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